(+)-Sibutramine

Descripción general

Descripción

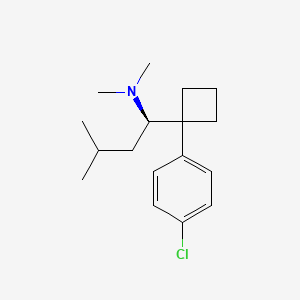

(+)-Sibutramine is a useful research compound. Its molecular formula is C17H26ClN and its molecular weight is 279.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Weight Management

The primary application of (+)-Sibutramine is in the treatment of obesity. Clinical trials have demonstrated that it can lead to significant weight loss when combined with lifestyle modifications such as diet and exercise. For instance, a meta-analysis indicated that patients receiving this compound lost an average of 2.78 kg more than those on placebo over three months and 4.45 kg over one year .

Table 1: Weight Loss Outcomes with this compound

| Duration | Weight Loss (kg) | Confidence Interval (kg) |

|---|---|---|

| 3 months | -2.78 | -2.26 to -3.29 |

| 1 year | -4.45 | -3.62 to -5.29 |

Cardiovascular Risk Management

Research has also explored the cardiovascular implications of this compound therapy. Some studies suggest that while it aids in weight loss, it may be associated with an increased risk of cardiovascular events, particularly in patients with pre-existing conditions . A study indicated a 16% increased rate of myocardial infarction or cerebrovascular events among patients taking this compound compared to those on placebo .

Case Study: Cardiovascular Events

- A cohort study involving high-risk patients showed that those on this compound experienced a median weight reduction but also had notable cardiovascular responses, including changes in systolic blood pressure and heart rate .

Safety and Side Effects

While this compound has shown efficacy in weight loss, its safety profile raises concerns. Common side effects include dry mouth, constipation, and insomnia, with a notable increase in heart rate and blood pressure during treatment . A case report highlighted severe adverse effects such as cardiac arrest linked to the use of this compound combined with other substances .

Table 2: Reported Side Effects of this compound

| Side Effect | Incidence (%) |

|---|---|

| Dry Mouth | 84 |

| Constipation | 71 |

| Insomnia | 60 |

| Increased Heart Rate | Not quantified |

Research Trends and Future Directions

Recent research has focused on developing predictive models for patient responses to this compound therapy based on individual characteristics. One study utilized machine learning techniques to predict weight loss outcomes, achieving an accuracy rate of up to 80% for predicting responses at the six-month mark . This approach could enhance personalized treatment strategies for obesity management.

Propiedades

Número CAS |

154752-44-0 |

|---|---|

Fórmula molecular |

C17H26ClN |

Peso molecular |

279.8 g/mol |

Nombre IUPAC |

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine |

InChI |

InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/t16-/m1/s1 |

Clave InChI |

UNAANXDKBXWMLN-MRXNPFEDSA-N |

SMILES isomérico |

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C |

SMILES canónico |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.